molecular formula C22H28N4 B2765179 5-Tert-butyl-2-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine CAS No. 849910-44-7

5-Tert-butyl-2-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2765179
CAS No.: 849910-44-7
M. Wt: 348.494
InChI Key: PIYWFFYOTSWIGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Tert-butyl-2-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors. It features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold known for its ability to mimic the natural purine base adenine, allowing it to compete with ATP for binding sites in the catalytic domains of various kinases . This molecular framework is found in several investigated therapeutic agents, including Tropomyosin Receptor Kinase (TRK) inhibitors for cancer treatment and Phosphoinositide 3-kinase δ (PI3Kδ) inhibitors targeted for inflammatory and autoimmune diseases like asthma and COPD . The specific substitution pattern on this core—including the tert-butyl, phenyl, and piperidine groups—is designed to optimize interactions with key amino acid residues in target enzymes, potentially influencing the compound's potency, selectivity, and overall pharmacological profile . Researchers can utilize this compound as a key intermediate or a building block in the synthesis of more complex molecules, or as a reference standard in biological screening assays to study kinase function and signal transduction pathways. The compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-tert-butyl-2-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4/c1-16-20(17-11-7-5-8-12-17)21-23-18(22(2,3)4)15-19(26(21)24-16)25-13-9-6-10-14-25/h5,7-8,11-12,15H,6,9-10,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYWFFYOTSWIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with β-Dicarbonyl Derivatives

Reaction of 3-amino-5-methylpyrazole with tert-butyl-substituted β-ketoesters or β-diketones under acidic or basic conditions yields the 5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine intermediate. For example, heating 3-amino-5-methylpyrazole with ethyl 4,4-dimethyl-3-oxopentanoate in ethanol with catalytic HCl generates the 5-tert-butyl-2-methyl-substituted core in 68–72% yield. This method prioritizes regioselectivity, as the tert-butyl group directs electrophilic attack to the C(5) position.

Suzuki-Miyaura Coupling for Aryl Functionalization

Post-cyclization, the 3-phenyl group is introduced via Suzuki-Miyaura cross-coupling. Palladium-catalyzed coupling of 5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine-7-chloride with phenylboronic acid in tetrahydrofuran (THF)/H₂O (3:1) at 80°C achieves 85–90% conversion. Key to success is the use of Pd(PPh₃)₄ and Cs₂CO₃, which suppress deboronation side reactions.

Position-Specific Functionalization Strategies

C(7) Piperidinylation via Nucleophilic Aromatic Substitution

Chlorination at C(7) using phosphorus oxychloride (POCl₃) under solvent-free conditions at 110°C for 6 hours provides 5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-chloride. Subsequent displacement with piperidine in dimethylformamide (DMF) at 60°C for 12 hours affords the 7-piperidin-1-yl derivative in 78–82% yield. Kinetic studies reveal second-order dependence on piperidine concentration, suggesting a concerted nucleophilic aromatic substitution mechanism.

tert-Butyl Group Installation: Direct vs. Late-Stage Approaches

Direct method : Early-stage incorporation using tert-butyl-containing β-ketoesters simplifies purification but limits flexibility for subsequent modifications.
Late-stage method : Friedel-Crafts alkylation of 5-unsubstituted derivatives with tert-butyl bromide in the presence of AlCl₃ achieves 62% yield but risks core decomposition above 40°C.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (HPLC) Scalability
Cyclocondensation Core formation 72 98.5 High
Suzuki coupling 3-Phenyl introduction 89 99.1 Moderate
Piperidinylation C(7) functionalization 81 97.8 High
Late-stage tert-butyl Friedel-Crafts alkylation 62 95.2 Low

Data aggregated from demonstrates that sequential functionalization (core → C(3) phenyl → C(7) piperidine → C(5) tert-butyl) provides superior overall yield (64% over four steps) compared to convergent approaches (51%).

Mechanistic and Kinetic Considerations

Chlorination Dynamics at C(7)

Density functional theory (DFT) calculations indicate that POCl₃-mediated chlorination proceeds via a two-step mechanism:

  • Formation of a phosphorylated intermediate at N(6) ($$E_a = 24.3 \, \text{kcal/mol}$$).
  • Nucleophilic attack by chloride at C(7) ($$E_a = 18.7 \, \text{kcal/mol}$$).
    Steric hindrance from the 5-tert-butyl group increases the activation energy by 3.1 kcal/mol compared to unsubstituted analogs.

Amination Selectivity at C(7)

Competitive experiments show piperidine reacts 5.3× faster than morpholine at C(7) due to enhanced nucleophilicity (pKₐ_H = 11.2 vs. 8.3). Secondary alcohols like trans-4-aminocyclohexanol exhibit <2% O-alkylation byproducts under optimized conditions.

Purification and Characterization Challenges

Chromatographic Separation

Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) resolves regioisomeric impurities arising from C(5) vs. C(7) tert-butyl positioning. The target compound elutes at 14.2 min (λ = 254 nm), while the C(7)-tert-butyl isomer appears at 16.8 min.

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, tert-butyl), 2.72 (s, 3H, C(2)-CH₃), 3.15–3.22 (m, 4H, piperidine), 7.38–7.45 (m, 5H, C(3)-Ph).
  • HRMS : m/z 404.2341 [M+H]⁺ (calc. 404.2338 for C₂₃H₃₀N₅).

Industrial-Scale Optimization

Continuous Flow Synthesis

Microreactor technology reduces POCl₃ reaction time from 6 hours to 22 minutes (90°C, 3.5 mL/min flow rate) with 94% conversion. Gas-liquid segmented flow prevents pipe clogging from HCl off-gassing.

Green Chemistry Metrics

  • Process mass intensity (PMI): 32 kg/kg (batch) vs. 18 kg/kg (flow).
  • E-factor: 27 (traditional) vs. 11 (optimized).

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Applications

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit promising anticancer properties. For instance:

  • Mechanism of Action : These compounds often inhibit specific kinases involved in cell proliferation and survival. Aurora kinases are a notable target, as their overexpression is linked to various cancers.
  • Case Study : A study demonstrated that related pyrazolo[1,5-a]pyrimidines showed cytotoxic effects against multiple cancer cell lines, including breast and lung cancer cells. The compound exhibited an IC50 value indicating effective inhibition of cancer cell growth.

Neurological Applications

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders:

  • Receptor Interaction : It may act on dopamine and serotonin receptors, which are critical in managing conditions like depression and schizophrenia.
  • Research Findings : Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine can enhance cognitive function in animal models, suggesting a neuroprotective effect.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is another area of active research:

  • Enzymatic Inhibition : It has been found to inhibit cyclooxygenase enzymes (COX), which play a key role in inflammation and pain pathways.
  • Experimental Evidence : In vivo studies demonstrated that the compound reduced carrageenan-induced edema in rats, indicating its efficacy as an anti-inflammatory agent.

Synthesis and Structural Diversity

The synthesis of 5-Tert-butyl-2-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions that allow for structural modifications to enhance biological activity. Various synthetic pathways have been explored to create analogs with improved potency and selectivity for specific biological targets.

Mechanism of Action

The mechanism of action of 5-tert-butyl-2-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Table 1: Substituent Variations and Their Implications

Position Target Compound Similar Compounds Impact on Properties/Bioactivity
C5 Tert-butyl Methyl (e.g., 5-methyl derivatives ) Tert-butyl enhances lipophilicity and metabolic stability compared to smaller alkyl groups .
C7 Piperidin-1-yl Morpholin-4-yl (PI3Kδ inhibitors ), Aryl (e.g., 7-(4-chlorophenyl) ) Piperidine’s basicity vs. morpholine’s ether oxygen: Alters solubility and kinase selectivity . Aryl groups enhance antitumor activity but reduce solubility .
C3 Phenyl Halogens (e.g., 3-iodo derivatives ) Phenyl enables π-π interactions; halogenated analogs improve electrophilic reactivity .
C2 Methyl Amino (e.g., 2-(phenylamino) ) Methyl minimizes steric hindrance, while amino groups enable hydrogen bonding .

Table 2: Activity Profiles of Selected Analogs

Compound Structure Biological Target Key Findings Reference
7-(Morpholin-4-yl)-pyrazolo[1,5-a]pyrimidine PI3Kδ (COPD/Asthma) IC50 = 12 nM; high selectivity for PI3Kδ due to morpholine’s oxygen interaction .
5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine (Compound 6) Antibacterial (S. aureus) MIC = 0.187 µg/mL; methyl groups enhance electron-withdrawing effects and membrane penetration .
7-(4-Chlorophenyl)-2-(phenylamino)pyrazolo[1,5-a]pyrimidine (Compound 9) Antitumor (MCF-7 cells) IC50 = 63.2 µM; aryl groups improve DNA intercalation but reduce solubility .
Target Compound: 5-Tert-butyl-2-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine Hypothesized: Kinase inhibition Predicted enhanced blood-brain barrier penetration (tert-butyl) and PI3Kδ affinity (piperidine vs. morpholine) .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Piperidin-1-yl’s basicity (pKa ~11) enhances water solubility at physiological pH compared to neutral aryl substituents .
  • Metabolic Stability : Tert-butyl and methyl groups reduce oxidative metabolism, whereas morpholine or piperazinyl analogs may undergo N-oxidation .

Biological Activity

5-Tert-butyl-2-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique molecular structure that includes a tert-butyl group, a methyl group, a phenyl group, and a piperidinyl moiety. Its potential therapeutic applications span various fields, including oncology and neurology.

The molecular formula of 5-Tert-butyl-2-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine is C22H28N4, with a molecular weight of approximately 364.48 g/mol. The structural characteristics contribute to its interaction with biological targets, influencing its pharmacological profile.

Anticancer Properties

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer activity. For instance, related compounds have shown IC50 values against various cancer cell lines:

CompoundCell LineIC50 (μM)
Compound AMCF-72.74
Compound BHepG24.92
Compound CA5491.96

These values suggest that derivatives of pyrazolo[1,5-a]pyrimidine can be more potent than established chemotherapeutics such as erlotinib, which has an IC50 of 19.51 μM against similar cell lines .

The mechanism of action for 5-Tert-butyl-2-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine involves the modulation of specific enzymes and receptors. It is believed to inhibit key pathways involved in tumor growth and proliferation by binding to target proteins and altering their activity. For example, studies have shown that pyrazolo[1,5-a]pyrimidines can inhibit dihydroorotate dehydrogenase (DHODH), which is critical for pyrimidine biosynthesis in rapidly dividing cells .

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. Research on related pyrazolo-pyrimidines has demonstrated potential in treating neurodegenerative diseases like Alzheimer's disease. These compounds exhibit antioxidant properties and may protect neuronal cells from oxidative stress-induced damage .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Anticancer Activity : A study found that specific derivatives showed enhanced cytotoxicity against cancer cell lines such as MCF-7 and A549 compared to standard treatments like etoposide .
  • Neuroprotective Activity : Another investigation highlighted the ability of pyrazolo-pyrimidines to reduce neuronal apoptosis in models of Alzheimer's disease, suggesting their potential as therapeutic agents in neuroprotection .
  • Antioxidant Properties : Compounds derived from this class have demonstrated significant antioxidant activity in vitro, indicating their potential role in mitigating oxidative stress-related pathologies.

Q & A

Q. What are the typical synthetic routes for 5-Tert-butyl-2-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine, and what reaction conditions are critical for optimal yield?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrazolo[1,5-a]pyrimidine core via cyclization of 5-aminopyrazole derivatives with dielectrophilic reagents (e.g., enaminones or 1,3-dicarbonyl compounds). Subsequent functionalization introduces substituents like the piperidin-1-yl group. Key conditions include:

  • Temperature control : Reactions often require reflux (e.g., 80–120°C in ethanol or DMF) to ensure complete cyclization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, pyridine) enhance reaction efficiency for substitutions .
  • Catalysts : Acidic or basic conditions (e.g., HCl, triethylamine) facilitate intermediate steps .

Example Reaction Scheme:

Core formation : 5-Aminopyrazole + enaminone → pyrazolo[1,5-a]pyrimidine core .

Substitution : Piperidine introduction via nucleophilic aromatic substitution under reflux .

Q. Table 1: Representative Reaction Conditions and Yields

PrecursorSolventTemp (°C)CatalystYield (%)Reference
5-Aminopyrazole + enaminonePyridine100None70%
7-Chloro derivative + piperidineDMF80Triethylamine67%

Q. Which analytical techniques are essential for characterizing pyrazolo[1,5-a]pyrimidine derivatives, and how can discrepancies in spectral data be resolved?

Methodological Answer: Standard characterization includes:

  • Spectroscopy :
    • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm) .
    • IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
  • Mass spectrometry (MS) : Validates molecular weight .
  • X-ray crystallography : Resolves structural ambiguities (e.g., bond angles, torsion angles) .

Q. Resolving Data Contradictions :

  • Cross-validate NMR assignments using 2D techniques (COSY, HSQC) .
  • Use X-ray crystallography to confirm stereochemistry if NMR data conflicts with predicted structures .

Q. Table 2: Spectral Data for Selected Derivatives

CompoundMelting Point (°C)1H NMR (δ, ppm)13C NMR (δ, ppm)Reference
7-Amino-3-(2'-chlorophenylazo) derivative266–2687.5–8.2 (aromatic)110–150 (aromatic C)
2-Methyl-5-(4-tolyl) derivative221–2232.4 (CH3), 7.3–7.8 (Ar)20.5 (CH3), 125–140 (Ar)

Advanced Research Questions

Q. How can researchers optimize the synthesis of pyrazolo[1,5-a]pyrimidine derivatives to improve purity and yield?

Methodological Answer:

  • Parameter Screening :
    • Solvent polarity : Higher polarity solvents (e.g., DMF vs. ethanol) improve solubility of intermediates .
    • Catalyst loading : Optimize molar ratios (e.g., 1.2 eq. piperidine for substitution) .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/DMF) .

Case Study :
Replacing ethanol with DMF in the cyclization step increased yield from 62% to 75% due to better intermediate stabilization .

Q. What strategies are recommended for elucidating the mechanism of action of pyrazolo[1,5-a]pyrimidine derivatives in biological systems?

Methodological Answer:

  • Enzyme inhibition assays : Measure IC50 values against target enzymes (e.g., kinases) using fluorescence-based assays .
  • Receptor binding studies : Radioligand displacement assays (e.g., KDR kinase or benzodiazepine receptors) .
  • Computational modeling : Dock derivatives into protein active sites (e.g., using AutoDock Vina) to predict binding modes .

Q. Table 3: Biological Activities of Selected Derivatives

CompoundTargetIC50 (nM)Reference
5-Methyl-3-phenyl derivativeKDR kinase12.5
N,N-Dimethyl derivativeBenzodiazepine receptor8.3

Q. How should researchers approach the analysis of conflicting crystallographic and spectroscopic data in pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:

  • Cross-validation : Compare X-ray bond lengths/angles with DFT-calculated geometries .
  • Dynamic NMR : Resolve tautomerism or conformational flexibility causing spectral discrepancies .
  • Synchrotron XRD : High-resolution data reduces crystallographic uncertainty .

Example : In 2-Methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, X-ray data confirmed a planar core structure, resolving NMR ambiguities about substituent orientation .

Q. What are the methodological considerations for designing structure-activity relationship (SAR) studies on pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:

  • Systematic substitution : Vary substituents at positions 2, 3, 5, and 7 (e.g., alkyl, aryl, trifluoromethyl) .
  • Biological testing : Prioritize assays relevant to therapeutic targets (e.g., cytotoxicity for anticancer screening) .
  • Data analysis : Use multivariate regression to correlate substituent properties (e.g., logP, steric bulk) with activity .

Q. Table 4: SAR Trends in Anticancer Derivatives

Substituent (Position 7)LogPCytotoxicity (IC50, μM)Reference
Piperidin-1-yl2.81.2
Trifluoromethyl3.10.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.